2-Amino-4,4-difluoropentan-1-ol;hydrochloride
Description
2-Amino-4,4-difluoropentan-1-ol;hydrochloride is a fluorinated amino alcohol hydrochloride with the molecular formula C₅H₁₀F₂NO·HCl. It features a pentan-1-ol backbone substituted with two fluorine atoms at the 4-position and an amino group at the 2-position, forming a hydrochloride salt to enhance solubility and stability. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by fluorine atoms, which can modulate bioavailability, metabolic stability, and intermolecular interactions .
Properties
IUPAC Name |
2-amino-4,4-difluoropentan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-5(6,7)2-4(8)3-9;/h4,9H,2-3,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUIBMRJAIJWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CO)N)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms, followed by amination and hydroxylation reactions under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 2-Amino-4,4-difluoropentan-1-ol;hydrochloride may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of recyclable chiral auxiliaries and nickel complexes has been explored to enhance the selectivity and yield of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-difluoropentan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-Amino-4,4-difluoropentan-1-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Amino-4,4-difluoropentan-1-ol;hydrochloride with structurally or functionally related compounds, highlighting key differences in substituents, physicochemical properties, and biological activity:
Key Insights from Comparisons:
Fluorine vs. Fluorine’s smaller atomic radius also minimizes steric hindrance compared to methyl groups. The trifluoro variant exhibits higher lipophilicity (logP), which could enhance membrane permeability but reduce aqueous solubility.
Biological Activity Trends: Fluorinated pyrimidines (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) demonstrate potent NO-inhibitory activity (IC₅₀ = 2 μM) , suggesting fluorinated amines like the target compound may similarly modulate biological pathways. Hydrochloride salts of amino alcohols generally show improved solubility, as seen in 2-amino-4'-hydroxyacetophenone hydrochloride , which is critical for in vivo applications.
Synthetic Flexibility: Compounds like methyl 2-amino-4,4-difluoropentanoate hydrochloride serve as ester precursors to amino alcohols, enabling tailored derivatization.
Biological Activity
2-Amino-4,4-difluoropentan-1-ol hydrochloride is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Amino-4,4-difluoropentan-1-ol hydrochloride is C5H10ClF2N, and it has a molecular weight of approximately 163.12 g/mol. The presence of difluoroalkyl groups enhances its chemical reactivity and biological activity, making it a compound of interest for various research applications.
Research indicates that 2-Amino-4,4-difluoropentan-1-ol hydrochloride interacts with several biological targets. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its pharmacological effects.
- Receptor Modulation : It can modulate the activity of certain receptors, which is crucial for its therapeutic efficacy.
Anticancer Properties
Preliminary studies suggest that 2-Amino-4,4-difluoropentan-1-ol hydrochloride exhibits promising anticancer activity. It has been investigated for its potential to inhibit cancer cell proliferation in various types of cancer, including:
- Acute Myelogenous Leukemia (AML)
- Chronic Myelogenous Leukemia (CML)
- Melanoma
In a study focusing on Raf inhibitors, compounds similar to 2-Amino-4,4-difluoropentan-1-ol were shown to effectively inhibit cancer cell growth in vitro and in vivo .
Neuroprotective Effects
Research also indicates potential neuroprotective effects. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for further exploration in the development of new antimicrobial agents.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity of 2-Amino-4,4-difluoropentan-1-ol hydrochloride on cancer cell lines. Results indicated a dose-dependent inhibition of cell viability.
- Animal Models : In vivo studies using animal models have shown that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
- Mechanistic Studies : Detailed mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways.
Comparison with Similar Compounds
To understand the uniqueness and potential advantages of 2-Amino-4,4-difluoropentan-1-ol hydrochloride, it is beneficial to compare it with other fluorinated compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Amino-2,2-difluorocyclopentane | 156292-75-0 | Contains an amino group but lacks hydroxyl. |
| N-(2,2-Difluoroethyl)-glycine hydrochloride | 2740887-31-2 | Amino acid derivative with difluoroethyl group. |
These comparisons highlight the distinct structural features and biological activities associated with 2-Amino-4,4-difluoropentan-1-ol hydrochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
